molecular formula C13H20N4 B1493008 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2098030-19-2

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Cat. No.: B1493008
CAS No.: 2098030-19-2
M. Wt: 232.32 g/mol
InChI Key: MPPUEDNXBADRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclohexyl group at the 6-position and an ethanamine side chain at the 1-position. The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability and target binding compared to smaller substituents like cyclopropyl or phenyl groups. Synthesis routes for related compounds often involve reductive amination or LiAlH4-mediated reductions, as seen in benzimidazole derivatives .

Properties

IUPAC Name

2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPUEDNXBADRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The cyclohexyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the amine group to an amide or nitro group.

  • Reduction: : Reduction of the imidazole ring or other functional groups.

  • Substitution: : Replacement of hydrogen atoms or other substituents on the ring system.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the amine group can yield amides or nitro compounds, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit a range of biological activities, including:

1. Anticancer Activity

  • Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, research has indicated that these compounds can induce apoptosis in cancer cells through the modulation of the PI3K/Akt/mTOR pathway.

2. Anti-inflammatory Effects

  • Compounds similar to 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine have been investigated for their anti-inflammatory properties. They may inhibit the activity of enzymes like COX and LOX, which are crucial in the inflammatory response.

3. Neurological Applications

  • The imidazo[1,2-b]pyrazole scaffold has been explored for its neuroprotective effects. Some derivatives have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have documented the efficacy of imidazo[1,2-b]pyrazoles in various applications:

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of imidazo[1,2-b]pyrazole showed significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 5 µM. The compound was found to induce apoptosis via caspase activation and downregulation of Bcl-2 expression.

Case Study 2: Anti-inflammatory Activity
Research presented at an international conference highlighted the anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives in a murine model of arthritis. The treatment group exhibited reduced paw swelling and lower levels of pro-inflammatory cytokines compared to controls.

Case Study 3: Neuroprotection
A recent study investigated the neuroprotective effects of a related compound in a model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation.

Mechanism of Action

The mechanism by which 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Aromatic vs. Aliphatic Substituents : The phenyl and thiophene analogs introduce aromaticity, which may favor receptor binding via π-stacking interactions, as seen in TAAR1-targeted compounds .
  • Hydrochloride Salts : Most analogs are synthesized as hydrochloride salts to improve stability and solubility, a common strategy in amine-containing pharmaceuticals .

Functional Implications

  • Ethanamine Side Chain : The ethanamine moiety is conserved across analogs, suggesting its critical role in receptor interaction (e.g., hydrogen bonding with TAAR1 residues) .
  • Substituent Effects: Cyclohexyl: May confer metabolic stability due to steric hindrance against enzymatic degradation.

Biological Activity

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2098091-53-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The imidazo[1,2-b]pyrazole core structure allows for specific binding interactions that can modulate the activity of these targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazo derivatives, including this compound, as anticancer agents. The compound has shown promise in inhibiting tumor growth in various cancer models. For instance:

  • In vitro studies demonstrated that derivatives of imidazo compounds exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

ENPP1 Inhibition

The compound's structural similarity to other imidazo derivatives suggests a potential role in inhibiting ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme implicated in immune regulation and cancer progression. Inhibitors of ENPP1 have been shown to enhance immune responses in cancer therapy by modulating the cGAS-STING pathway .

Case Studies

StudyFindings
Study on Imidazo[1,2-a]pyrazine Derivatives Identified potent ENPP1 inhibitors with IC50 values as low as 5.70 nM, suggesting similar mechanisms could be explored for imidazo derivatives like this compound .
Cancer Therapy Applications Demonstrated that imidazo derivatives can induce apoptosis in hypopharyngeal tumor cells, outperforming standard therapies like bleomycin .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundBiological ActivityReferences
6-cyclohexyl-1H-imidazo[1,2-b]pyrazoleModerate anticancer activity
7 (Imidazo derivative)Potent ENPP1 inhibitor
Piperazine derivativesAnticancer and anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.